molecular formula C22H29N5 B5276177 4-(4-benzyl-1H-pyrazol-5-yl)-1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidine

4-(4-benzyl-1H-pyrazol-5-yl)-1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidine

Cat. No.: B5276177
M. Wt: 363.5 g/mol
InChI Key: PNDRKZAUNWUSOP-UHFFFAOYSA-N
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Description

4-(4-Benzyl-1H-pyrazol-5-yl)-1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidine is a complex organic compound that features a pyrazole ring, an imidazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzyl-1H-pyrazol-5-yl)-1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and imidazole intermediates, followed by their coupling with the piperidine ring. Common reagents used in these reactions include benzyl bromide, ethyl methyl ketone, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyl-1H-pyrazol-5-yl)-1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole, imidazole, or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(4-Benzyl-1H-pyrazol-5-yl)-1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-benzyl-1H-pyrazol-5-yl)-1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-4-yl)pyridine: Another pyrazole-containing compound with different substituents.

    1H-Imidazole, 4-methyl-: A simpler imidazole derivative with a methyl group.

Uniqueness

4-(4-Benzyl-1H-pyrazol-5-yl)-1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidine is unique due to its combination of three distinct heterocyclic rings, which imparts specific chemical and biological properties not found in simpler compounds

Properties

IUPAC Name

4-(4-benzyl-1H-pyrazol-5-yl)-1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5/c1-3-21-24-16(2)20(25-21)15-27-11-9-18(10-12-27)22-19(14-23-26-22)13-17-7-5-4-6-8-17/h4-8,14,18H,3,9-13,15H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDRKZAUNWUSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C)CN2CCC(CC2)C3=C(C=NN3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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